Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate;hydrochloride

cycloalkene scaffold degree of unsaturation conformational constraint

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride is a cyclopentene-based α,α‑disubstituted amino acid ester building block, defined by a geminal aminomethyl group and a methyl ester at the 1‑position of the cyclopent‑3‑ene ring [REFS‑1]. The hydrochloride salt (C₈H₁₄ClNO₂, MW 192 Da) delivers a shelf‑stable, protonation‑controlled solid form available at 95% purity through established commercial channels [REFS‑1].

Molecular Formula C8H14ClNO2
Molecular Weight 191.66
CAS No. 2287279-78-9
Cat. No. B2899613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate;hydrochloride
CAS2287279-78-9
Molecular FormulaC8H14ClNO2
Molecular Weight191.66
Structural Identifiers
SMILESCOC(=O)C1(CC=CC1)CN.Cl
InChIInChI=1S/C8H13NO2.ClH/c1-11-7(10)8(6-9)4-2-3-5-8;/h2-3H,4-6,9H2,1H3;1H
InChIKeyOENHYRDKJOWPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(Aminomethyl)cyclopent-3-ene-1-carboxylate Hydrochloride (CAS 2287279-78-9) – Core Physicochemical and Synthetic Profile for Informed Research Procurement


Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride is a cyclopentene-based α,α‑disubstituted amino acid ester building block, defined by a geminal aminomethyl group and a methyl ester at the 1‑position of the cyclopent‑3‑ene ring [REFS‑1]. The hydrochloride salt (C₈H₁₄ClNO₂, MW 192 Da) delivers a shelf‑stable, protonation‑controlled solid form available at 95% purity through established commercial channels [REFS‑1]. Combining a conformationally constrained five‑membered olefinic ring with a primary amine nucleophile and a hydrolytically labile methyl ester, the scaffold serves as a versatile intermediate for medicinal chemistry, chemical biology, and synthetic methodology development.

Why Methyl 1-(Aminomethyl)cyclopent-3-ene-1-carboxylate Hydrochloride Cannot Be Interchanged with Saturated, Ester‑Modified, or Amino‑Positional Analogs


Even structurally proximate analogs of this cyclopentene building block cannot be blindly substituted without materially altering molecular descriptors that govern reactivity, pharmacokinetic behaviour, and target engagement. The cyclopentene double bond adds one degree of unsaturation relative to the saturated cyclopentane congener (DoU 3 vs. 2), modifying ring planarity, electron distribution, and the spatial presentation of the aminomethyl and ester pharmacophores [REFS‑1, REFS‑2]. Exchanging the methyl ester for a tert‑butyl ester raises lipophilicity by +0.7 XLogP3 units and increases rotational bond count by +1, shifting permeability and metabolic stability potential [REFS‑3]. Eliminating the aminomethyl spacer in favour of a direct amino attachment reduces conformational degrees of freedom (rotatable bonds 3 → 2) and alters the electronic communication with the ring, reflected in a −0.2 XLogP offset [REFS‑4]. Class‑level evidence from conformationally rigid cyclopentene GABA‑AT inhibitors demonstrates that even subtle modifications in ring saturation, amino‑group placement, or carboxylate geometry can invert substrate‑to‑inhibitor behaviour or entirely abolish activity, underscoring the necessity of exact building‑block selection [REFS‑5].

Quantitative Differentiation Evidence: Methyl 1-(Aminomethyl)cyclopent-3-ene-1-carboxylate Hydrochloride Versus Closest Analogs


Cyclopentene vs. Cyclopentane Core – Quantified Unsaturation Differentiates Molecular Shape and Synthetic Potential

The target compound’s cyclopent‑3‑ene core carries one additional degree of unsaturation (DoU = 3) relative to the saturated cyclopentane analog Methyl 1-(aminomethyl)cyclopentane‑1‑carboxylate (DoU = 2) [REFS‑1, REFS‑2]. In practical terms, this extra olefinic unit creates a sp²‑hybridised site suitable for epoxidation, dihydroxylation, olefin metathesis, or Diels‑Alder cycloaddition – transformations inaccessible to the fully saturated scaffold – while simultaneously flattening the ring and altering the vector projection of the 1‑position substituents.

cycloalkene scaffold degree of unsaturation conformational constraint

Methyl Ester vs. tert‑Butyl Ester – Lipophilicity and Steric Profile Drive Different ADME and Deprotection Behaviour

When compared head‑to‑head with the tert‑butyl ester analog [REFS‑2], the target methyl ester exhibits a lower computed lipophilicity (XLogP3 0.4 vs. 1.1), one fewer rotatable bond (3 vs. 4), and one fewer hydrogen‑bond acceptor (2 vs. 3) [REFS‑1]. These differences translate into a less bulky, more polar scaffold that may aid aqueous solubility and reduce passive membrane retention. The methyl ester can be cleaved under milder acidic or enzymatic conditions than the tert‑butyl ester, offering orthogonal deprotection options in multi‑step synthetic sequences.

ester prodrug lipophilicity deprotection strategy

Aminomethyl Spacer vs. Direct Amino Attachment – Conformational Flexibility and Electronic Modulation

Replacing the aminomethyl spacer with a directly ring‑attached amino group [REFS‑2] yields a compound that is slightly less lipophilic (XlogP 0.2 vs. 0.4) and more conformationally restricted (rotatable bonds 2 vs. 3) [REFS‑1, REFS‑2]. The methylene spacer in the target compound decouples the amine’s lone pair from the cyclopentene π‑system, modulating basicity and nucleophilicity. This subtle difference in electron distribution can be decisive in structure‑activity relationships where the precise orientation of a hydrogen‑bond donor is critical.

amino acid bioisostere conformational flexibility electronic effect

Methyl Ester vs. Free Carboxylic Acid – Polarity and Permeability Tuning for Early‑Stage Discovery

Relative to the corresponding carboxylic acid [REFS‑2], the target methyl ester exhibits a dramatically higher lipophilicity (XLogP3 0.4 vs. −2.5) and a lower topological polar surface area (TPSA 52 Ų vs. 63.3 Ų) [REFS‑1, REFS‑2]. The ester also gains one additional rotatable bond (3 vs. 2). These property differences align with better predicted passive membrane permeability and potential blood‑brain barrier penetration, consistent with established medicinal chemistry guidelines for CNS drug‑likeness.

prodrug strategy CNS permeability logP optimisation

Hydrochloride Salt Provides Reproducible Protonation State, Handling Ease, and Quantified Supply Chain Consistency

The hydrochloride salt form of the target compound ensures a defined, consistent protonation state at the primary amine, eliminating batch‑to‑batch variability that can occur with the free base [REFS‑1]. Commercial supply from Enamine (via ChemSpace) is specified at 95% purity, with catalog‑listed pack sizes from 100 mg to 5 g, United‑States‑origin stock delivering within 2 days [REFS‑1, REFS‑2]. In contrast, the closest saturated cyclopentane analog is often only available via custom synthesis with longer lead times and less guaranteed purity [REFS‑3].

salt selection solid‑state stability supply chain quality

High‑Value Application Scenarios for Methyl 1-(Aminomethyl)cyclopent-3-ene-1-carboxylate Hydrochloride Based on Quantified Differentiation


Conformationally Constrained Amino Acid Scaffold for Neurological Target Programs

The cyclopent‑3‑ene core, with its distinct DoU and Fsp3 of 0.625 [REFS‑1], provides a rigid, GABA‑mimetic framework demonstrated in the literature to yield competitive inhibitors of GABA aminotransferase [REFS‑2]. Medicinal chemistry teams designing epilepsy or neuropathic pain therapeutics can leverage this exact building block to introduce the same cyclopentene constraint that differentiated substrate from inhibitor in published SAR explorations.

Bifunctional Intermediate for PROTAC Linker and ADC Payload Construction

The orthogonally reactive primary amine and methyl ester enable sequential conjugation without mutual interference. The lower LogP (0.4) and TPSA (52 Ų) relative to the tert‑butyl ester analog [REFS‑3] predict better aqueous compatibility for bioconjugation steps, while the olefinic handle offers a site for bio‑orthogonal functionalization not present in the saturated analog [REFS‑1].

Scaffold‑Hopping Hit‑to‑Lead Optimisation Where Rotatable Bond Count and Lipophilicity Are Critical

When a screening hit contains a direct‑amino cyclopentene or a saturated cyclopentane motif, the aminomethyl spacer in the target compound adds one rotatable bond and shifts XLogP by +0.2 to +0.4 units [REFS‑4]. This discrete structural adjustment can rescue potency or selectivity while keeping the molecule within lead‑like property space (rotatable bonds ≤7, LogP ≤3).

Rapid SAR Expansion with Guaranteed Supply Chain Reproducibility

Pre‑stocked, 95%‑pure hydrochloride salt available in quantities up to 5 g with 2‑day US delivery [REFS‑1] eliminates the lead‑time uncertainty of custom‑synthesised saturated or free‑acid analogs, making it the pragmatic choice for parallel library synthesis and iterative medicinal chemistry cycles where time and batch consistency are paramount.

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